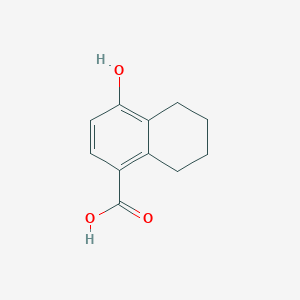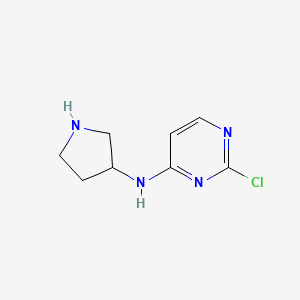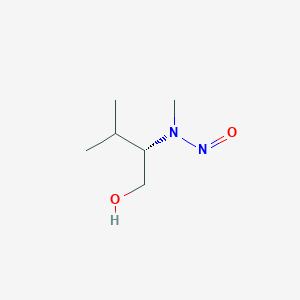
1-Butanol, 3-methyl-2-(methylnitrosoamino)-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanol, 3-methyl-2-(methylnitrosoamino)-, (S)- is a chemical compound with the molecular formula C6H13NO2 It is a derivative of butanol, featuring a nitrosoamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 3-methyl-2-(methylnitrosoamino)-, (S)- typically involves the reaction of 3-methyl-2-butanone with nitrosating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the nitrosoamino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as distillation and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Butanol, 3-methyl-2-(methylnitrosoamino)-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosoamino group to an amino group.
Substitution: The compound can participate in substitution reactions where the nitrosoamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxides and ketones.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the nitrosoamino group.
Scientific Research Applications
1-Butanol, 3-methyl-2-(methylnitrosoamino)-, (S)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butanol, 3-methyl-2-(methylnitrosoamino)-, (S)- involves its interaction with molecular targets such as enzymes and receptors. The nitrosoamino group can participate in various biochemical pathways, leading to specific biological effects. The compound’s activity is influenced by its ability to form stable complexes with target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Butanol, 3-methyl-: A simpler analog without the nitrosoamino group.
2-Methyl-1-butanol: Another isomer with different structural properties.
Isoamyl alcohol: A related compound with similar uses in industry and research.
Uniqueness
1-Butanol, 3-methyl-2-(methylnitrosoamino)-, (S)- is unique due to the presence of the nitrosoamino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in various scientific fields.
Properties
Molecular Formula |
C6H14N2O2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-N-methylnitrous amide |
InChI |
InChI=1S/C6H14N2O2/c1-5(2)6(4-9)8(3)7-10/h5-6,9H,4H2,1-3H3/t6-/m1/s1 |
InChI Key |
MKNWKCTWWCXBLS-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)[C@@H](CO)N(C)N=O |
Canonical SMILES |
CC(C)C(CO)N(C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


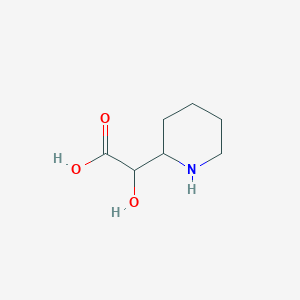
![3-Hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid](/img/structure/B13509826.png)
![4-((Benzyloxy)carbonyl)-9-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B13509847.png)
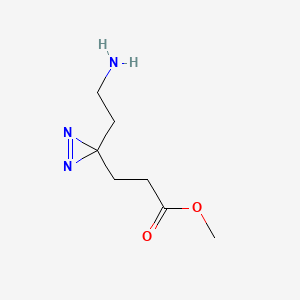
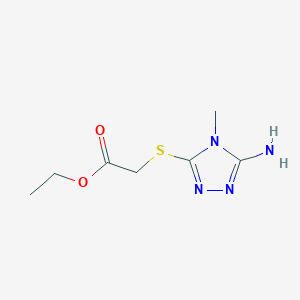

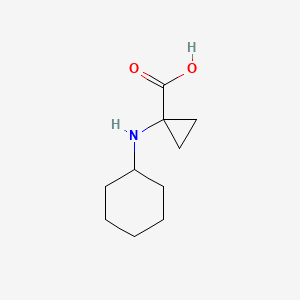
![2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]aceticacid](/img/structure/B13509891.png)
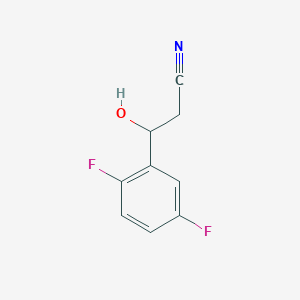
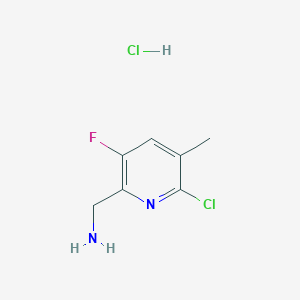
![4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride](/img/structure/B13509899.png)

